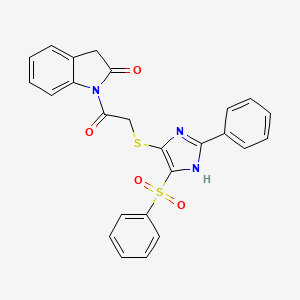

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one

Description

Properties

IUPAC Name |

1-[2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetyl]-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4S2/c29-21-15-18-11-7-8-14-20(18)28(21)22(30)16-33-24-25(34(31,32)19-12-5-2-6-13-19)27-23(26-24)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIVVLKDUSEDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate precursor, such as an o-nitrobenzylamine derivative, under acidic conditions.

Introduction of the Thioacetyl Group: The thioacetyl group can be introduced via a nucleophilic substitution reaction using a suitable thioacetylating agent, such as thioacetic acid or its derivatives.

Synthesis of the Phenylsulfonyl-Substituted Imidazole: The imidazole ring can be synthesized through a condensation reaction involving a phenylsulfonyl-substituted amine and a suitable aldehyde or ketone.

Coupling Reaction: The final step involves coupling the synthesized imidazole derivative with the indolin-2-one core through a thioether linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one can undergo various types of chemical reactions, including:

Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) on the indolin-2-one core can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving sulfur-containing functional groups.

Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The thioacetyl group could also play a role in the compound’s biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Phenylsulfonyl vs. In contrast, the morpholinosulfonyl group in Compound 5f introduces a polar, water-soluble moiety, which may improve bioavailability.

- Indolin-2-one vs. Indolin-1-yl Ethanol Solvate: The indolin-2-one core in the target compound offers a planar, conjugated system favorable for π-π stacking in protein binding, whereas the ethanol solvate in ’s compound introduces hydrogen-bonding interactions but disrupts planarity.

- Thioacetyl vs.

Biological Activity

The compound 1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure features an indolinone core substituted with a thioacetyl group linked to a phenylsulfonyl-imidazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H17N3O3S2 |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 1021074-21-4 |

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and indolinone derivatives exhibit notable anticancer properties. For instance, derivatives similar to the target compound have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study:

A study evaluated the cytotoxic effects of related indolinone derivatives on human cancer cell lines, revealing that certain substitutions enhanced their activity significantly. The compounds were tested using MTT assays, which measure cell viability, indicating that specific structural modifications can lead to improved anticancer efficacy .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells showed that certain derivatives could suppress nitric oxide (NO) production significantly, suggesting potential applications in treating inflammatory diseases.

Mechanism:

The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This was evidenced by a reduction in their secretion levels when treated with the compound .

Antioxidant Activity

Another critical aspect of the biological profile is the antioxidant activity exhibited by the compound. The presence of phenolic groups in its structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

The biological mechanisms underlying the activity of this compound can be summarized as follows:

- Enzyme Inhibition: The imidazole group may interact with various enzymes, acting as a competitive inhibitor.

- Cell Signaling Modulation: The compound can influence signaling pathways involved in cell growth and apoptosis.

- Free Radical Scavenging: The antioxidant properties help mitigate oxidative damage in cells.

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activities associated with similar compounds:

Q & A

Advanced Research Question

- pH stability studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .

- Plasma stability : Exposure to human plasma (37°C, 1–24 hours) followed by LC-MS to detect metabolites .

- Light/heat stress testing : Accelerated stability studies (ICH guidelines) to identify decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.